2-(2-Bromophenyl)-1-methylpiperidin-4-one
Description
2-(2-Bromophenyl)-1-methylpiperidin-4-one (C₁₂H₁₄BrNO, MW ≈ 276.16 g/mol) is a brominated piperidinone derivative featuring a 2-bromophenyl substituent at the 2-position and a methyl group at the 1-position of the piperidin-4-one ring. This compound is commercially available as a synthetic building block (e.g., CymitQuimica Ref: 3D-ALC51567), with applications in organic synthesis and drug discovery . Its structural framework allows for further functionalization, particularly via cross-coupling reactions targeting the bromine atom.
Properties
IUPAC Name |
2-(2-bromophenyl)-1-methylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-14-7-6-9(15)8-12(14)10-4-2-3-5-11(10)13/h2-5,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYFTJKIZSAYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC1C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1-methylpiperidin-4-one typically involves the bromination of a phenyl precursor followed by the formation of the piperidone ring. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the phenyl ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as column chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1-methylpiperidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Medicinal Chemistry
Intermediate in Drug Synthesis
2-(2-Bromophenyl)-1-methylpiperidin-4-one is primarily recognized as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that lead to the development of compounds with potential therapeutic effects. Notably, it has been utilized in synthesizing analgesics and antipsychotic medications due to its ability to interact with neurotransmitter systems in the brain.
Case Study: Antidepressant Development
A notable case study involves the compound's role in synthesizing novel antidepressants. Research indicates that derivatives of this compound exhibit selective serotonin reuptake inhibition, making them potential candidates for treating depression and anxiety disorders .
Material Science
Polymer Chemistry
In material science, this compound has been investigated for its applications in polymer chemistry. Its bromine substituent can facilitate cross-linking reactions, enhancing the mechanical properties of polymers. This property is particularly useful in developing high-performance materials used in coatings and adhesives .
Synthetic Organic Chemistry
Reagent for Chemical Reactions
The compound serves as a valuable reagent in various chemical reactions, including nucleophilic substitutions and cyclization processes. Its ability to undergo electrophilic aromatic substitution makes it a versatile building block for constructing more complex organic molecules.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Impact/Outcome |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Development of analgesics and antidepressants |
| Material Science | Enhancing polymer properties | Improved mechanical strength |
| Synthetic Organic Chemistry | Reagent for nucleophilic substitutions | Versatile building block for complex molecules |
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1-methylpiperidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the piperidone ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and synthetic differences between 2-(2-Bromophenyl)-1-methylpiperidin-4-one and related compounds:
Key Observations:
- The ortho-bromine in this compound may hinder cross-coupling reactivity compared to para-substituted bromophenyl derivatives due to steric effects.
- Synthetic Utility: The commercial availability of this compound contrasts with benzoxazole derivatives (e.g., 2-(2-Arylphenyl)benzoxazoles), which require multi-step synthesis via Suzuki coupling .
2-(2-Arylphenyl)benzoxazoles ():
- COX-2 Inhibition : Derivatives like 3g , 3n , and 3o exhibit superior COX-2 selectivity (SI > 200) compared to celecoxib (SI = 126). Their anti-inflammatory potency in vivo matches or exceeds clinical NSAIDs .
- Structural Contrast: The benzoxazole core enhances planar aromaticity, facilitating interactions with COX-2’s hydrophobic pocket. The target compound’s piperidinone ring lacks this rigidity, suggesting divergent biological roles.
1-(2-Amino-4-bromophenyl)piperidin-2-one ():
- The amino group at the 2-position may increase hydrogen-bonding capacity, improving solubility compared to the methylated analog.
Crystallographic and Hydrogen-Bonding Patterns
- Piperidinone derivatives often exhibit distinct hydrogen-bonding networks. For example, thiazolidin-4-one derivatives (e.g., (Z)-3-(4-Bromophenyl)-2-[(2-phenylcyclohex-2-en-1-yl)imino]-1,3-thiazolidin-4-one) form intermolecular N–H···O bonds, stabilizing crystal packing .
- The target compound’s keto group at the 4-position could participate in hydrogen bonding, influencing crystallinity and solubility. However, specific structural data for this compound is unavailable in the provided evidence.
Biological Activity
2-(2-Bromophenyl)-1-methylpiperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H14BrN
- Molecular Weight : 252.15 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound exhibits a structure that allows it to mimic natural substrates, leading to modulation of enzymatic activities and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction : It interacts with neurotransmitter receptors, potentially influencing neurological pathways and presenting opportunities for treating psychiatric disorders.
Biological Activities
The compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Research indicates that this compound exhibits moderate antimicrobial properties against various bacterial strains.
- Anticancer Potential : Studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression.
- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of the intrinsic apoptotic pathway, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Case Study 2: Neuroprotective Effects
In an experimental model of neurodegeneration, administration of the compound showed a protective effect against neuronal death induced by oxidative stress. This was measured by assessing cell viability and markers of apoptosis, indicating potential therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
